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Compound of Interest

Compound Name: Bromo-PEG5-acid

Cat. No.: B606399 Get Quote

Introduction

Bromo-PEG5-acid is a heterobifunctional crosslinker featuring a terminal bromide group and a

carboxylic acid, connected by a 5-unit hydrophilic polyethylene glycol (PEG) spacer.[1][2] This

structure allows for two distinct types of reactions with primary amines, making it a versatile tool

in bioconjugation, drug delivery, and materials science. The hydrophilic PEG chain enhances

the solubility and can improve the pharmacokinetic properties of the resulting conjugates.[3][4]

The two primary reactive pathways with amines are:

Nucleophilic Substitution: The primary amine acts as a nucleophile, attacking the carbon

atom attached to the bromine, which is an excellent leaving group. This S_N2 reaction forms

a secondary amine linkage.[5]

Amide Bond Formation: The carboxylic acid group can be activated (e.g., using EDC and

NHS) to form a stable amide bond with a primary amine.[1][5]

The choice of reaction pathway depends entirely on the experimental conditions, allowing

researchers to selectively target one functional group while preserving the other for subsequent

modifications.
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PEGylation: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins,

peptides, or small molecule drugs can enhance their solubility, extend their circulatory half-

life, and reduce immunogenicity.[4]

Drug Delivery: This linker can be used to attach drugs to targeting moieties. For instance, the

carboxylic acid can be linked to a drug, while the bromo group is used to attach to a targeting

ligand.

PROTACs Development: Bromo-PEG5-acid is a useful building block for Proteolysis

Targeting Chimeras (PROTACs). The PEG spacer provides the necessary length to bridge a

target protein-binding ligand and an E3 ligase-binding ligand, facilitating targeted protein

degradation.[6]

Surface Modification: The carboxylic acid can be used to anchor the PEG linker to amine-

functionalized surfaces, leaving the bromo group available for the subsequent capture of

biomolecules.[7]

Data Presentation
Table 1: Physicochemical Properties of Bromo-PEG5-acid

Property Value

Molecular Formula C11H21BrO7

Appearance Pale yellow to yellow liquid

Solubility Soluble in water, DMSO, DMF, DCM[5]

| Storage Conditions | Store at -20°C for long-term stability[6] |

Table 2: Recommended Reaction Conditions for Amine Conjugation
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Parameter
Nucleophilic Substitution
(Alkylation)

Amide Bond Formation
(Acylation)

Target Group Bromo (-Br) Carboxylic Acid (-COOH)

Amine State Neutral, deprotonated Neutral, deprotonated

Optimal pH 8.0 - 9.0[6][8] 7.0 - 8.0 (for coupling step)[7]

Recommended Buffer
Amine-free (e.g., Borate,

Bicarbonate)[6]

Non-amine (e.g., PBS, MES

for activation)[7]

Solvent
Polar aprotic (e.g., DMF,

DMSO)[6][9]

Aqueous buffer, often with co-

solvent (DMF, DMSO)[7]

Stoichiometry
5-10 fold excess of primary

amine recommended[9]

1.1 - 1.5 fold excess of amine

over activated acid

Activators

None required (may need a

non-nucleophilic base like

DIPEA if amine is a salt)[9]

EDC, NHS (or similar

carbodiimide activators)[5][7]

Temperature Room Temperature[9] Room Temperature[7]

| Reaction Time | 2 - 8 hours[6] | ~2 hours |

Experimental Protocols & Visualizations
Protocol 1: Nucleophilic Substitution of the Bromo
Group
This protocol details the reaction of a primary amine with the bromo group of Bromo-PEG5-
acid to form a secondary amine linkage.

Core Principle: The reaction proceeds via an S_N2 mechanism where the lone pair of the

primary amine attacks the electrophilic carbon atom bonded to the bromine. A significant

challenge is overalkylation, where the secondary amine product, which can be more

nucleophilic than the starting primary amine, reacts with another molecule of Bromo-PEG5-
acid.[8][9] Using a large excess of the primary amine helps to favor the desired mono-

alkylation.[8]
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Materials:

Bromo-PEG5-acid

Primary amine-containing molecule

Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)[9]

Non-nucleophilic base (e.g., DIPEA), if the amine is provided as a salt[9]

Inert gas (Nitrogen or Argon)

Quenching buffer (e.g., 1 M Tris-HCl)[6]

Procedure:

Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the

primary amine (5-10 equivalents) in a suitable volume of anhydrous DMF or DMSO.[9]

Base Addition (If necessary): If the primary amine is in a salt form (e.g., hydrochloride), add

1.1 equivalents of a non-nucleophilic base like DIPEA to deprotonate the amine.[9]

Linker Addition: In a separate vial, dissolve Bromo-PEG5-acid (1 equivalent) in a small

amount of the same anhydrous solvent.

Reaction: Add the Bromo-PEG5-acid solution dropwise to the stirring amine solution at

room temperature.[9]

Incubation: Allow the reaction to proceed for 2-8 hours at room temperature.[6] Monitor the

reaction progress using TLC or LC-MS to check for the consumption of the starting material.

[9]

Quenching: Stop the reaction by adding a quenching buffer containing a high concentration

of a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[6]

Purification: Purify the conjugate to remove excess amine, salts, and unreacted starting

materials using an appropriate method such as preparative HPLC, Size Exclusion

Chromatography (SEC), or dialysis.[9]
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1. Reactant Prep
- Dissolve Amine (5-10 eq) in DMF/DMSO

- Add Base (if needed)
- Dissolve Bromo-PEG5-acid (1 eq)

2. Reaction
- Add PEG to Amine dropwise

- Stir 2-8h at RT
- Monitor by LC-MS/TLC

3. Quenching
- Add 1M Tris-HCl

4. Purification
- Prep-HPLC, SEC, or Dialysis

5. Analysis
- Confirm product by LC-MS, NMR

Click to download full resolution via product page

Workflow for Nucleophilic Substitution (Alkylation)

Primary Amine
(R-NH₂)

Desired Product
(Secondary Amine)

+

Bromo-PEG5-acid

+

Side Product
(Tertiary Amine)

+
Bromo-PEG5-acid

Click to download full resolution via product page

Overalkylation Side Reaction Pathway

Protocol 2: Amide Bond Formation at the Carboxylic
Acid
This protocol details the activation of the carboxylic acid group of Bromo-PEG5-acid and

subsequent reaction with a primary amine to form a stable amide bond.

Core Principle: The carboxylic acid is first activated with a carbodiimide, such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

This forms a semi-stable NHS ester, which is then susceptible to nucleophilic attack by a
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primary amine, resulting in a stable amide linkage.[7] The reaction of the NHS-activated

molecule with primary amines is most efficient at a pH of 7-8.[7]

Materials:

Bromo-PEG5-acid

Primary amine-containing molecule

Activation Buffer (e.g., 0.5 M MES, pH 4.5-6.0)[7]

Coupling Buffer (e.g., PBS, pH 7.2-7.5)[7]

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

Quenching Solution (e.g., hydroxylamine or 1 M Tris-HCl)[7]

Procedure:

Prepare PEG Acid: Dissolve Bromo-PEG5-acid in an appropriate solvent like DMF or

DMSO to make a stock solution.[7]

Activation: In a reaction vial, add the Bromo-PEG5-acid. Add appropriate amounts of EDC

and NHS (typically 1.5-2.0 equivalents each relative to the acid). The activation reaction is

most efficient at pH 4.5-7.2.[7] Allow the activation to proceed for 15-30 minutes at room

temperature.[7]

Prepare Amine: Dissolve the amine-containing molecule in the coupling buffer (e.g., PBS at

pH 7.2-7.5).

Conjugation: Add the amine solution to the activated Bromo-PEG5-acid mixture.[7]

Incubation: Let the reaction proceed for 2 hours at room temperature.

Quenching (Optional but Recommended): Add hydroxylamine or another amine-containing

buffer like Tris-HCl to quench any unreacted NHS ester.[7]
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Purification: Purify the final conjugate using methods such as preparative HPLC, SEC, or

dialysis to remove excess reagents and byproducts.[9]

1. Activation
- Dissolve Bromo-PEG5-acid

- Add EDC & NHS
- Stir 15-30 min at RT

2. Conjugation
- Add Amine in PBS (pH 7.2-7.5)

- Stir 2h at RT

3. Quenching
- Add Hydroxylamine or Tris

4. Purification
- Prep-HPLC, SEC, or Dialysis

5. Analysis
- Confirm product by LC-MS

Click to download full resolution via product page

Workflow for Amide Bond Formation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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